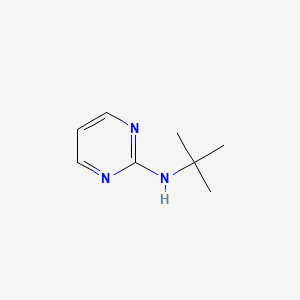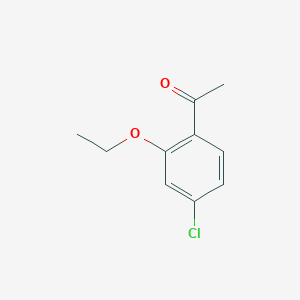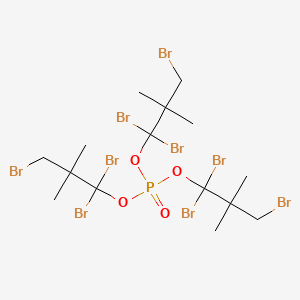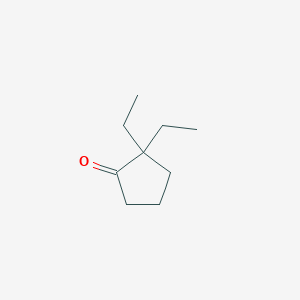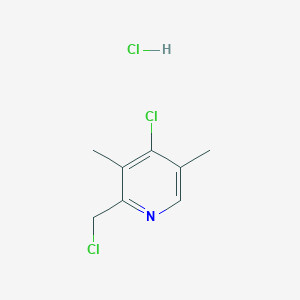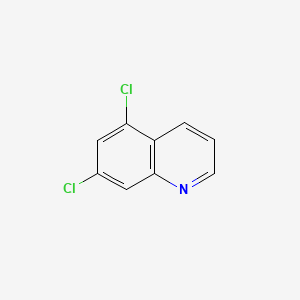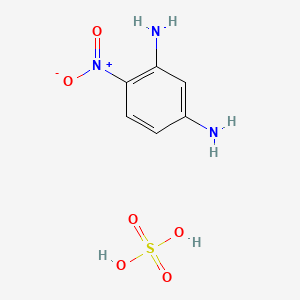
4-Nitrobenzene-1,3-diamine sulfate
Descripción general
Descripción
4-Nitrobenzene-1,3-diamine sulfate, also known as 4-NBD or 1,3-diamino-4-nitrobenzene, is an organic compound with the chemical formula C6H7N3O4S . It has a molecular weight of 251.22 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
The synthesis of nitrobenzenes can be achieved through oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Another method involves the hydrogenation of dinitrobenzenes to form the corresponding diamines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) . The compound contains 16 heavy atoms and 6 aromatic heavy atoms .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molar refractivity of 58.29 and a topological polar surface area (TPSA) of 180.84 Ų . It has a very soluble water solubility class, with a solubility of 22.7 mg/ml .
Aplicaciones Científicas De Investigación
Synthesis Processes
4-Nitrobenzene-1,3-diamine sulfate is involved in various synthesis processes. It is used in the synthesis of 1,3-Dimethoxy-2-Nitrobenzene through a series of physical and chemical processes, including sulfonation, nitration, and hydrolysis (Zhang Chun-xia, 2011).
Environmental Remediation
This compound plays a role in environmental remediation, particularly in sulfate radical-mediated degradation of nitrobenzene. It's involved in advanced oxidation processes for treating environmental contaminants (Yuefei Ji et al., 2017).
Wastewater Treatment
In wastewater treatment, this compound is significant for understanding the effects of sulfate on the anaerobic reduction of nitrobenzene. It helps in assessing the interactions between different chemical species in wastewater treatment systems (Jingang Huang et al., 2012).
Photocatalytic Degradation
The compound is also studied in the photocatalytic degradation of nitrobenzene in wastewater, demonstrating its utility in advanced water treatment technologies (Wen‐Shing Chen & Yi‐chen Liu, 2021).
Molecular Structure and Bonding
Research on this compound also focuses on its molecular structure and hydrogen bonding. This helps in understanding its chemical properties and potential applications in various fields (D. Geiger & D. Parsons, 2014).
Material Synthesis
It is used in the synthesis of new materials like polyimides containing pendent pentadecyl chains. Such applications demonstrate its versatility in material science and engineering (N. V. Sadavarte et al., 2009).
Mecanismo De Acción
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules due to their electrophilic nature .
Mode of Action
Nitro compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Result of Action
Nitro compounds are known to have various effects depending on their specific structures and the biological systems they interact with .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with the eyes and skin .
Análisis Bioquímico
Biochemical Properties
4-Nitrobenzene-1,3-diamine sulfate plays a significant role in biochemical reactions, particularly in the synthesis of organic pigments and dyes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease activity, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide . Additionally, this compound can bind to DNA, affecting its structure and function . These interactions highlight the compound’s potential in biochemical research and industrial applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce cytotoxicity in both cancerous and healthy cell lines, with dose-dependent responses . This cytotoxicity is likely due to its ability to interfere with DNA replication and repair mechanisms, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound can form sigma-bonds with aromatic rings, generating positively charged intermediates that disrupt normal cellular functions . Additionally, it can inhibit specific enzymes, such as urease, by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation, reducing its efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic potential . At higher doses, it can cause significant toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of nitroaromatic compounds . It interacts with enzymes such as oxygenases and reductases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s biotransformation and potential environmental impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its overall activity and function . The compound’s solubility and lipophilicity also play a role in its distribution and accumulation within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-nitrobenzene-1,3-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQGUXLVLJZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173850 | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200295-57-4 | |
| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200295-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200295574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-M-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
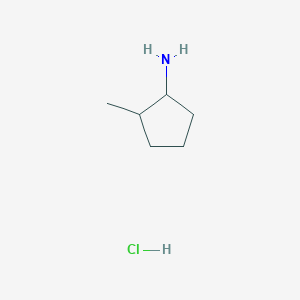
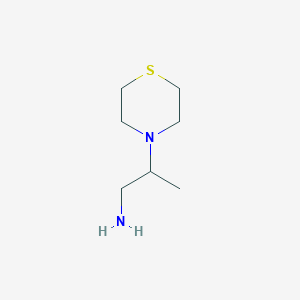
![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)
![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)
